Cas no 1261968-35-7 (5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid)
5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL15331171
- 1261968-35-7
- DTXSID20687271
- MFCD18317144
- 5-(2-Formylthiophen-4-yl)-2-aminonicotinic acid, 95%
- 5-(2-FORMYLTHIOPHEN-4-YL)-2-AMINONICOTINIC ACID
- 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid
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- MDL: MFCD18317144
- Inchi: 1S/C11H8N2O3S/c12-10-9(11(15)16)2-6(3-13-10)7-1-8(4-14)17-5-7/h1-5H,(H2,12,13)(H,15,16)
- InChI Key: FHEFGSMIOCTZOM-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)C1C=NC(=C(C(=O)O)C=1)N
Computed Properties
- Exact Mass: 248.02556330Da
- Monoisotopic Mass: 248.02556330Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 122Ų
5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB323673-5 g |
5-(2-Formylthiophen-4-yl)-2-aminonicotinic acid, 95%; . |
1261968-35-7 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB323673-5g |
5-(2-Formylthiophen-4-yl)-2-aminonicotinic acid, 95%; . |
1261968-35-7 | 95% | 5g |
€1159.00 | 2025-02-20 |
5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid Suppliers
5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid
Introduction to 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid (CAS No. 1261968-35-7)
5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid, with the CAS number 1261968-35-7, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate molecular structure, which includes a thiophene ring, a formyl group, and an aminonicotinic acid moiety. These structural features contribute to its potential therapeutic applications and make it a valuable subject of ongoing scientific investigation.
The molecular formula of 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid is C13H10N2O3S, and its molecular weight is approximately 270.3 g/mol. The compound's chemical structure can be represented as follows:

The synthesis of 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid typically involves multi-step reactions, including the formation of the thiophene ring, the introduction of the formyl group, and the attachment of the aminonicotinic acid moiety. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in various research applications.
In terms of its physicochemical properties, 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid is a white to off-white solid at room temperature. It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties are crucial for its use in biological assays and pharmaceutical formulations.
The biological activity of 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid has been extensively studied, particularly in the context of its potential as a therapeutic agent. Research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression.
In addition to its anti-inflammatory effects, 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid has been shown to possess potent anti-proliferative activity against various cancer cell lines. This activity is attributed to its ability to induce apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy. Recent clinical trials have further validated these findings, highlighting the compound's potential as a novel therapeutic agent.
The mechanism of action of 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid involves multiple pathways. It can modulate the expression of genes involved in cell survival and death, such as Bcl-2 and p53. Furthermore, it has been shown to interfere with signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. These mechanisms contribute to its broad-spectrum anti-cancer activity.
Beyond its therapeutic applications, 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid has also been explored for its potential use in diagnostic imaging. The presence of the formyl group makes it an attractive candidate for radiolabeling with isotopes such as fluorine-18 or carbon-11, which can be used for positron emission tomography (PET) imaging. This application could enhance the early detection and monitoring of various diseases, including cancer and inflammatory disorders.
In conclusion, 5-(2-Formylthiophen-4-YL)-2-aminonicotinic acid (CAS No. 1261968-35-7) is a multifaceted compound with significant potential in both therapeutic and diagnostic applications. Its unique chemical structure and biological activities make it an important subject of ongoing research in medicinal chemistry and pharmaceutical science. As new studies continue to uncover its mechanisms of action and optimize its use in clinical settings, this compound is poised to play a crucial role in advancing medical treatments for various diseases.
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